molecular formula C15H22N2O2 B12099545 Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B12099545
M. Wt: 262.35 g/mol
InChI Key: JSULXIJZZOBMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydroisoquinoline core. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the protection of amino groups using tert-butyl carbamates. One common method involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields tert-butyl esters in good quantities and is widely used in peptide synthesis.

Industrial Production Methods

Industrial production of tert-butyl esters often employs mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the high yields achieved. it requires careful handling of flammable isobutene, which has led to the development of safer procedures involving heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Substitution: NaOCH3, LiAlH4, RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with receptors or other proteins, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structure, which combines a tert-butyl ester group with a tetrahydroisoquinoline core. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 8-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10,16H2,1-3H3

InChI Key

JSULXIJZZOBMAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CN

Origin of Product

United States

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